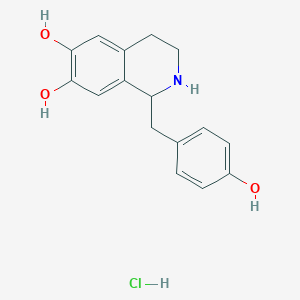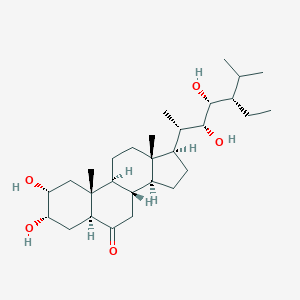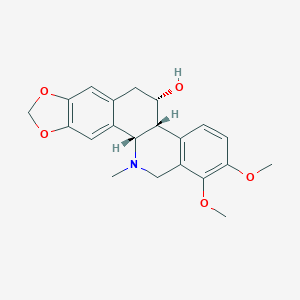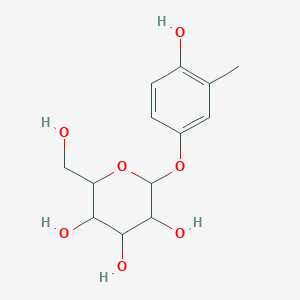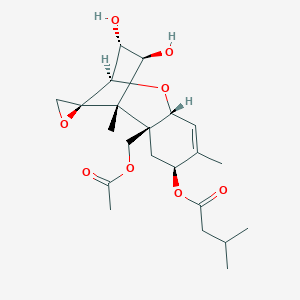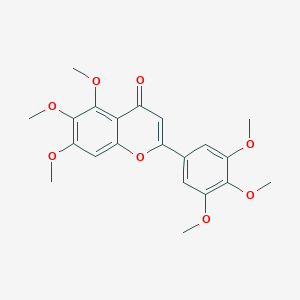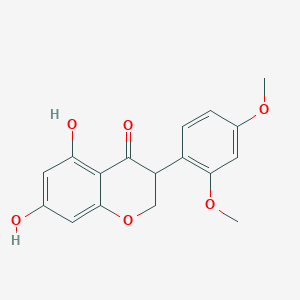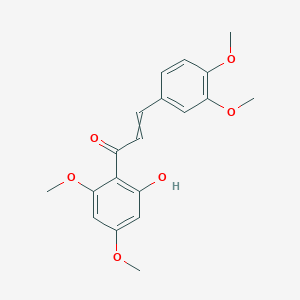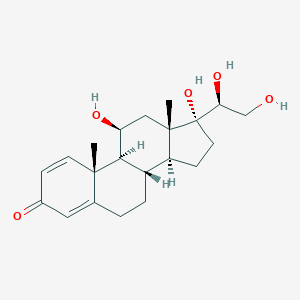
20(S)-Hydroxy Prednisolone
Overview
Description
20(S)-Hydroxy Prednisolone is a synthetic glucocorticoid, a class of steroid hormones known for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The unique structural modification at the 20th carbon position distinguishes it from other glucocorticoids, potentially offering different pharmacological properties and therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20(S)-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone at the 20th carbon position. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as osmium tetroxide or potassium permanganate can be used to introduce the hydroxyl group at the desired position.
Microbial transformation: Certain microorganisms, such as fungi, can selectively hydroxylate steroids at specific positions, including the 20th carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently hydroxylating prednisolone. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 20(S)-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to form a ketone, resulting in the formation of 20-keto prednisolone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to prednisolone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to modify its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
20-Keto Prednisolone: Formed through oxidation.
Prednisolone: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
20(S)-Hydroxy Prednisolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of glucocorticoids.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic benefits in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
20(S)-Hydroxy Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins. Key molecular targets and pathways involved include:
Inhibition of prostaglandin synthesis: By inhibiting cyclooxygenase-2 and phospholipase A2.
Suppression of inflammatory cytokines: By down-regulating transcription factors such as NF-kB and AP-1.
Comparison with Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced anti-inflammatory activity.
Dexamethasone: A potent glucocorticoid with a longer duration of action.
Uniqueness of 20(S)-Hydroxy Prednisolone: The unique hydroxylation at the 20th carbon position may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety profiles compared to other glucocorticoids.
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVYWIXMAJCDS-FJWDNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553373 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2299-46-9 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


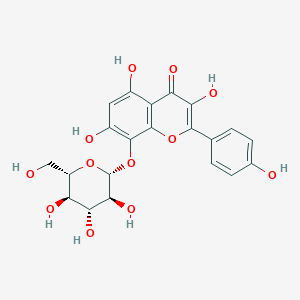

![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)
